2,5-Dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its structural features, which include two methyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpiperidin-4-one with reducing agents to introduce the hydroxyl group at the 4 position . The reaction conditions often involve the use of hydrogenation catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalysts, such as palladium or platinum, and the optimization of reaction parameters, including temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and nitrogen atom play crucial roles in forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpiperidin-4-one: Similar in structure but lacks the hydroxyl group.
4-Hydroxypiperidine: Contains a hydroxyl group but lacks the methyl groups at the 2 and 5 positions.
2,6-Dimethylpiperidine: Similar methyl substitution but differs in the position of the hydroxyl group.
Uniqueness
2,5-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
39251-56-4 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-4-8-6(2)3-7(5)9/h5-9H,3-4H2,1-2H3 |
InChI Key |
JDAPNCWTYAIVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)C)O |
solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.